molecular formula C12H25NO4S B8736746 1-[(Methanesulfonyl)amino]nonan-4-yl acetate CAS No. 63857-26-1

1-[(Methanesulfonyl)amino]nonan-4-yl acetate

Cat. No. B8736746
CAS RN: 63857-26-1
M. Wt: 279.40 g/mol
InChI Key: GUKCHZMDALZPEH-UHFFFAOYSA-N
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Patent
US04112236

Procedure details

Sodium hydride (2 g., 0.083 mole) is suspended in benzene (60 ml.) and dimethylformamide (120 ml.). Methanesulfonamide (7.6 g., 0.08 mole) is added and the suspension is heated on the steam bath for two hours. After the mixture is cooled in an ice bath, 1-chloro-4-acetoxynonane (18.5 g., 0.084 mole) is added dropwise with stirring over one hour. The suspension is heated on the steam bath for twenty hours and separated between ethyl acetate and water. After being washed with water, the organic layer is dried over anhydrous magnesium sulfate. Evaporation of the ethyl acetate in vacuo and distillation through a short path column gives the title compound, 11.6 g. (52%), b.p. 182°-185° C./0.08 mm. Anal. Calcd. for C12H25NO4S: C, 51.58; H, 9.02; N, 5.01. Found: C, 52.33; H, 8.84; N, 4.91.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4]([NH2:7])(=[O:6])=[O:5].Cl[CH2:9][CH2:10][CH2:11][CH:12]([O:18][C:19](=[O:21])[CH3:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>C1C=CC=CC=1.CN(C)C=O>[C:19]([O:18][CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:11][CH2:10][CH2:9][NH:7][S:4]([CH3:3])(=[O:6])=[O:5])(=[O:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Three
Name
Quantity
18.5 g
Type
reactant
Smiles
ClCCCC(CCCCC)OC(C)=O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring over one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated on the steam bath for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture is cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated on the steam bath for twenty hours
CUSTOM
Type
CUSTOM
Details
separated between ethyl acetate and water
WASH
Type
WASH
Details
After being washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
in vacuo and distillation through a short path column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC(CCCNS(=O)(=O)C)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.